4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine

Description

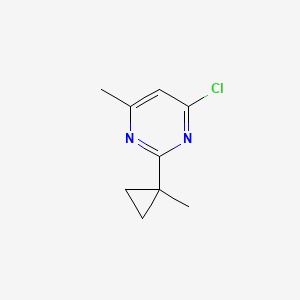

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine (CAS: Not explicitly listed in evidence; molecular formula: C₉H₁₁ClN₂, molecular weight: 182.65 g/mol) is a substituted pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a 1-methylcyclopropyl substituent at position 2 . Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science. The unique steric and electronic properties of the 1-methylcyclopropyl group in this compound may enhance its stability or binding affinity in biological systems compared to other substituents.

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine |

InChI |

InChI=1S/C9H11ClN2/c1-6-5-7(10)12-8(11-6)9(2)3-4-9/h5H,3-4H2,1-2H3 |

InChI Key |

QTMMWYDZXWYFHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2(CC2)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methylpyrimidine with 1-methylcyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening and cyclization reactions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base such as potassium carbonate or sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and cyclopropyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs, their molecular properties, and substituent variations:

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Substituents (Positions 2,4,6) | Key Features |

|---|---|---|---|---|---|

| 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine | Not provided | C₉H₁₁ClN₂ | 182.65 | 2: 1-methylcyclopropyl; 4: Cl; 6: CH₃ | Unique cyclopropyl group for steric bulk |

| 4-Chloro-2-isopropyl-6-methylpyrimidine | 4595-69-1 | C₈H₁₁ClN₂ | 170.64 | 2: isopropyl; 4: Cl; 6: CH₃ | Bulkier isopropyl substituent |

| 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine | 55329-22-1 | C₆H₇ClN₂O₂S | 206.65 | 2: methylsulfonyl; 4: Cl; 6: CH₃ | Electron-withdrawing sulfonyl group |

| 4-Chloro-2-methyl-6-phenylpyrimidine | 73576-33-7 | C₁₁H₁₀ClN₂ | 205.67 | 2: CH₃; 4: Cl; 6: phenyl | Aromatic phenyl group at position 6 |

| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | C₅H₆ClN₃ | 143.57 | 2: NH₂; 4: Cl; 6: CH₃ | Amino group enhances nucleophilicity |

Research Findings and Challenges

- Data Gaps: Limited information exists on physical properties (e.g., melting points, solubility) and biological activity for most analogs.

Biological Activity

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C_9H_10ClN_3

- Molecular Weight : 199.65 g/mol

- IUPAC Name : this compound

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific enzymes or receptors involved in various metabolic pathways. For instance, it has been studied for its interaction with the MmpL3 transporter, a target in the treatment of mycobacterial infections. The inhibition of MmpL3 is crucial as it plays a significant role in the transport of lipids essential for the cell wall synthesis of Mycobacterium tuberculosis and other non-tuberculous mycobacteria .

Antimycobacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antimycobacterial activity. The minimum inhibitory concentration (MIC) values against various strains have been reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 0.125 |

| Reference Compound (e.g., MMV687146) | 0.8 |

These findings suggest that this compound could be a promising candidate for further development in treating infections caused by resistant strains of mycobacteria .

Cytotoxicity Studies

Cytotoxicity assessments using THP-1 cells indicated that this compound has a high selectivity index (SI > 1910), indicating low toxicity and favorable safety profiles for potential therapeutic applications .

Case Studies

Recent studies have highlighted the compound's effectiveness in animal models. In vivo experiments conducted on mice infected with Mycobacterium abscessus demonstrated that the compound not only maintained good oral bioavailability but also exhibited significant efficacy in reducing bacterial load .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to modifications on its core structure. Variations in substituents, such as the presence of halogens or alkyl groups, have been shown to influence its potency against mycobacterial strains. The presence of a cyclopropyl group appears to enhance activity, while larger or bulkier substituents may reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.